Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate
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Overview
Description
Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate is a compound that features a benzothiazole moiety attached to a cyclohexane ring with a carboxylate ester group. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
The synthesis of Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can then undergo further reactions to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its antimicrobial or antitumor effects . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.
Comparison with Similar Compounds
Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate can be compared with other benzothiazole derivatives, such as:
2-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Known for their cytotoxic activity against tumor cell lines.
N-benzyl benzo[d]thiazole-2-carboxamides: Exhibits anti-mycobacterial activity.
Benzothiazole-2-thiol derivatives: Shows activity against various human cancer cell lines.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the unique properties of Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate.
Biological Activity
Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate, with the CAS number 1330754-75-0, is a compound that has garnered attention due to its potential biological activities. This compound features a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Key Findings:
- A study synthesized various benzo[d]thiazole derivatives and evaluated their AChE inhibitory properties. One compound exhibited an IC50 value of 2.7 µM, indicating strong potential as an anti-Alzheimer's agent .
- The mechanism of action typically involves the binding of these compounds to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling .
Antioxidant Activity
Thiazole and its derivatives are also noted for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.
Research Insights:
- Compounds similar to this compound have shown promise in scavenging free radicals and reducing oxidative damage in cellular models .
- The antioxidant capacity can be quantitatively assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity.
Antimicrobial Properties
The biological activity of thiazole derivatives extends to antimicrobial effects. These compounds can inhibit the growth of various bacterial and fungal strains.
Case Studies:
- Various thiazole-based compounds have been tested against pathogenic microorganisms, demonstrating effective inhibition at low concentrations .
- The structural characteristics, including electron-withdrawing groups on the thiazole ring, enhance their antimicrobial efficacy.
Data Summary Table
Properties
Molecular Formula |
C15H17NO2S |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17NO2S/c1-18-15(17)11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)19-14/h4-5,8-11H,2-3,6-7H2,1H3 |
InChI Key |
ZMEHYZAOFLUSPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCC1C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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